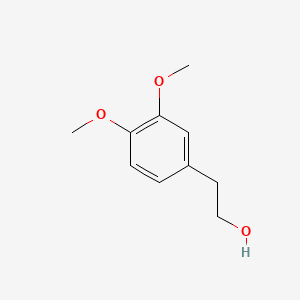

3,4-Dimethoxyphenethyl alcohol

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQAJMUHZROVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225138 | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-21-2 | |

| Record name | 2-(3,4-Dimethoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenethyl Alcohol

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols, and known biological activities, presenting a thorough resource for laboratory and research applications.

Core Chemical and Physical Properties

This compound is a substituted phenylethanol with the chemical formula C₁₀H₁₄O₃.[1][2][3][4][5][6] Its CAS Registry Number is 7417-21-2.[1][2][3][4][5][6] This compound is a valuable intermediate in organic synthesis and has been explored for its potential biological activities.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7417-21-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 182.22 g/mol | [1][3][7][8] |

| Appearance | Light yellow powder/solid | [4] |

| Odor | Odorless | [4] |

| Melting Point | 44 - 49 °C | [7][9] |

| Boiling Point | 172 - 174 °C at 17 mmHg | [7] |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [10] |

| Density | 1.157 g/mL at 25 °C (for the related 3,4-Dimethoxybenzyl alcohol) | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, including its synthesis and a representative reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3,4-dimethoxyacetophenone. The following protocol is a representative example of such a reduction using catalytic hydrogenation.

Materials:

-

3,4-dimethoxyacetophenone

-

Raney nickel catalyst

-

Hydrogen gas

-

Aqueous medium

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, a solution of 3,4-dimethoxyacetophenone in an aqueous medium is prepared.

-

Raney nickel catalyst is added to the mixture.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is heated to a temperature between 50-100 °C and pressurized with hydrogen to 5-10 bar.

-

The mixture is agitated vigorously to ensure efficient contact between the reactants and the catalyst.

-

The reaction is monitored by measuring hydrogen consumption. The reaction is typically complete within 7 hours.

-

After the reaction is complete, the reactor is cooled, and the hydrogen pressure is released.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 1-(3,4-dimethoxyphenyl)ethanol as a viscous oil.

Representative Reaction: Synthesis of 3,4-Dimethoxyphenethyl sulfamate

This protocol details the synthesis of a sulfamate derivative from this compound, illustrating a common transformation of the hydroxyl group.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in oil)

-

Anhydrous Dimethylformamide (DMF)

-

Sulfamoyl chloride

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A suspension of sodium hydride (0.09 mol) in 40 mL of anhydrous DMF is prepared in a flask under an argon atmosphere and cooled to 0-5 °C.

-

A solution of this compound (5.0 g, 0.027 mol) in 12 mL of DMF is added dropwise to the sodium hydride suspension.

-

The resulting mixture is stirred for 20 minutes under argon.

-

Sulfamoyl chloride (3.54 g, 0.03 mol) is added portion-wise to the suspension at 0-5 °C.

-

After stirring for an additional 20 minutes, the reaction mixture is poured into ice water.

-

The aqueous mixture is extracted twice with diethyl ether.

-

The combined organic layers are washed with saturated brine, dried over potassium carbonate, and concentrated in vacuo.

-

The resulting crude solid is recrystallized from ethyl acetate/hexane to yield the pure 3,4-Dimethoxyphenethyl sulfamate.[11]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally related compounds provides insights into its potential pharmacological effects. Derivatives of similar phenylpropanoids have demonstrated anti-inflammatory properties.[12][13] A plausible mechanism for this anti-inflammatory action is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.[2][8]

Putative Signaling Pathway: Inhibition of NF-κB

The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound and its derivatives. The pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: Canonical NF-κB Signaling Pathway.

Safety and Handling

This compound is a combustible solid.[7] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. In case of fire, use extinguishing media appropriate for the surrounding environment.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its safe and effective use in a laboratory setting.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 2-(3,4-ジメトキシフェニル)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. bdmaee.net [bdmaee.net]

- 11. prepchem.com [prepchem.com]

- 12. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

Homoveratryl Alcohol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of homoveratryl alcohol, a key organic compound with applications in pharmaceutical research and development. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in biological signaling pathways.

Chemical Structure and IUPAC Name

Homoveratryl alcohol, a substituted phenylethanol, is characterized by a benzene ring with two adjacent methoxy groups and an ethanol substituent. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(3,4-dimethoxyphenyl)ethanol .[1] The molecule consists of a 1,2-dimethoxybenzene core attached to an ethanol group at position 4.

The chemical structure is represented by the linear formula (CH₃O)₂C₆H₃CH₂CH₂OH and the SMILES string COc1ccc(CCO)cc1OC.[1]

Physicochemical Properties

A summary of the key physicochemical properties of homoveratryl alcohol is presented in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Light yellow crystalline powder | ChemicalBook |

| Melting Point | 46-49 °C | [1] |

| Boiling Point | 172-174 °C at 17 mmHg | [1] |

| Flash Point | >110 °C (>230 °F) | ChemicalBook |

| CAS Number | 7417-21-2 | [1] |

Experimental Protocols: Synthesis of Homoveratryl Alcohol

A common and efficient method for the synthesis of homoveratryl alcohol is the reduction of 3,4-dimethoxyphenylacetic acid. The following protocol provides a general procedure for this conversion.

Reaction: Reduction of 3,4-Dimethoxyphenylacetic Acid

Reagents:

-

3,4-Dimethoxyphenylacetic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Dry solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

In a dry, clean round-bottomed flask, dissolve 3,4-dimethoxyphenylacetic acid in the dry solvent under an inert atmosphere.

-

Carefully add sodium borohydride to the solution.

-

Slowly add a solution of iodine in the dry solvent to the reaction mixture.

-

The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted, purified (e.g., by column chromatography), and characterized.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.

Biological Activity and Signaling Pathways

While homoveratryl alcohol is utilized as a building block in the synthesis of various pharmacologically active molecules,[2] specific studies detailing its direct and unique interactions with cellular signaling pathways are limited. However, as a member of the alcohol class of organic compounds, its potential biological effects can be inferred from the well-documented impact of ethanol on cellular signaling.

Ethanol is known to modulate a variety of signaling pathways, which can lead to diverse physiological responses, including anti-inflammatory and immunomodulatory effects.[1][3][4]

General Effects of Alcohols on Cellular Signaling:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Ethanol can influence the MAPK signaling cascade, which is crucial for cellular processes like proliferation, differentiation, and stress responses.[2] The modulation of this pathway by ethanol is cell-type specific and can be either activating or inhibitory.[2]

-

Phospholipase C (PLC) Pathway: Alcohols can interact with membrane-associated signal transduction, including the activation of phospholipase C.[5] This leads to the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), which are key in regulating intracellular calcium levels and activating protein kinase C (PKC).[5]

-

Inflammasome Activation: Studies have shown that ethanol can inhibit the activation of NLRP3 and AIM2 inflammasomes in macrophages, suggesting a potential anti-inflammatory mechanism.[3]

It is important to note that these are general effects of ethanol, and the specific activity of homoveratryl alcohol may differ due to its unique chemical structure. Further research is required to elucidate the precise molecular targets and signaling pathways directly modulated by homoveratryl alcohol.

Logical Relationships and Workflows

To visualize the process of obtaining and utilizing homoveratryl alcohol in a research context, the following diagrams illustrate the synthesis workflow and its potential application in drug development.

References

- 1. Effect of ethanol on inflammatory responses. Implications for pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethanol inhibits activation of NLRP3 and AIM2 inflammasomes in human macrophages--a novel anti-inflammatory action of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanol inhibits lipid raft-mediated TCR signaling and IL-2 expression: potential mechanism of alcohol-induced immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3,4-Dimethoxyphenyl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the physicochemical properties of 2-(3,4-Dimethoxyphenyl)ethanol, a compound of interest in various chemical and pharmaceutical research fields.

Core Molecular Data

2-(3,4-Dimethoxyphenyl)ethanol, also known as 3,4-dimethoxyphenethyl alcohol or homoveratryl alcohol, is a chemical compound with the CAS Registry Number 7417-21-2.[1][2][3] Its fundamental molecular attributes are summarized in the table below.

| Parameter | Value | References |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][4] |

| Molecular Weight | 182.22 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 182.094294304 u | [1] |

| Linear Formula | (CH₃O)₂C₆H₃CH₂CH₂OH | [3][5] |

Physicochemical Properties

The compound is typically a solid at room temperature, with a melting point in the range of 46-49 °C.[3][6][7] It has a boiling point of 172-174 °C at a pressure of 17 mmHg.[3][6][7]

Experimental Applications

While detailed experimental protocols are highly specific to the research context, one notable application of 2-(3,4-Dimethoxyphenyl)ethanol is its use as a model compound in studies of delignification mechanisms involving Mn(III)-substituted polyoxometalates.[3][5]

A general synthesis approach involves the reduction of 3,4-dimethoxyphenylacetic acid.[7] In a typical procedure, 3,4-dimethoxyphenylacetic acid is treated with a reducing agent in a suitable solvent.[7] The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated through an extraction and purification process.[7]

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's name to its molecular formula and weight.

Caption: Derivation of Molecular Formula and Weight.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(3,4-Dimethoxyphenyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2-(3,4-Dimethoxyphenyl)ethanol 98 7417-21-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(3,4-Dimethoxyphenyl)ethanol CAS#: 7417-21-2 [m.chemicalbook.com]

- 7. 2-(3,4-Dimethoxyphenyl)ethanol | 7417-21-2 [chemicalbook.com]

A Comprehensive Technical Guide on the Biological Activity of 3,4-Dimethoxyphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, is a phenylethanoid compound with a structure suggestive of diverse biological activities. While direct and extensive research on this specific molecule is limited, this technical guide consolidates available information and extrapolates potential biological functions based on studies of structurally analogous compounds. This document provides an in-depth analysis of its potential antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

This compound is an organic compound belonging to the class of phenylethanoids. Its chemical structure, featuring a benzene ring with two methoxy substituents and a hydroxyethyl group, is a common motif in various naturally occurring and synthetic molecules with significant biological activities. The presence of the dimethoxy-substituted phenyl ring, in particular, suggests potential for interactions with biological systems, including roles in antioxidant and anti-inflammatory processes. Due to a paucity of direct research on this compound, this guide draws upon data from closely related compounds to infer its potential biological activity and mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)ethanol | [1][2] |

| Synonyms | Homoveratryl alcohol, 3,4-Dimethoxybenzeneethanol | [3] |

| CAS Number | 7417-21-2 | [2] |

| Molecular Formula | C10H14O3 | [1][2] |

| Molecular Weight | 182.22 g/mol | [3] |

| Melting Point | 46-49 °C | |

| Boiling Point | 172-174 °C at 17 mmHg | |

| Appearance | White to yellow powder | [3] |

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. However, studies on structurally related compounds provide valuable insights into its potential efficacy.

Anticancer Activity

A novel synthesized derivative of 3,4-dimethoxy acetophenone, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines.[4]

Table 1: Cytotoxicity of RAJI, a 3,4-dimethoxyphenyl Derivative, on TNBC Cell Lines [4]

| Cell Line | Assay | Endpoint | Result (IC50) |

| MDA-MB-231 | MTT | Cytotoxicity | 20 µg/mL |

| MDA-MB-468 | MTT | Cytotoxicity | 25 µg/mL |

These findings suggest that the 3,4-dimethoxyphenyl moiety may be a key pharmacophore for anticancer activity, warranting investigation into the potential of this compound in this therapeutic area.

Anti-inflammatory Activity

While direct evidence for this compound is lacking, derivatives of structurally similar compounds have shown anti-inflammatory properties. For instance, a compound containing a 3,4,5-trimethoxybenzyl moiety demonstrated enhanced anti-inflammatory activity compared to parent NSAIDs.[5] Furthermore, studies on other benzyl alcohol derivatives suggest that inhibition of the NF-κB signaling pathway is a potential mechanism for their anti-inflammatory effects.[6][7]

Antioxidant Activity

The phenolic nature of this compound suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed to quantify this activity.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound, based on standard laboratory practices and protocols described for related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on the cytotoxicity of anticancer compounds.[4]

-

Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µg/mL).

-

MTT Incubation: After 24-48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This protocol provides a standard method for assessing antioxidant activity.[8][9][10]

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (in methanol) are mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of DPPH solution. Ascorbic acid can be used as a positive control.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

NF-κB Reporter Assay

This assay is used to investigate the anti-inflammatory potential by measuring the inhibition of NF-κB activation.[11][12]

-

Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is used.

-

Cell Culture and Treatment: Cells are seeded in a 96-well plate. After 24 hours, they are pre-treated with different concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: The relative luciferase units (RLU) are normalized to the protein concentration of the lysate. The inhibitory effect of the compound on NF-κB activation is expressed as a percentage of the activity observed in cells stimulated with TNF-α alone.

Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. The derivative RAJI has been shown to downregulate key components of this pathway, including Akt, PTEN, and mTOR, in TNBC cells.[4] This suggests that compounds with the 3,4-dimethoxyphenyl scaffold may inhibit cancer cell growth by targeting this pathway.

Caption: Inferred inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of this pathway is a key strategy for anti-inflammatory drug development.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation due to the significant biological activities observed in structurally related compounds. The available data strongly suggest that it may possess anticancer, anti-inflammatory, and antioxidant properties. Future research should focus on direct experimental validation of these potential activities. Quantitative assays, such as those detailed in this guide, will be crucial in determining its efficacy. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such research will be instrumental in evaluating the therapeutic potential of this compound and its derivatives in various disease contexts.

References

- 1. PubChemLite - 2-(3,4-dimethoxyphenyl)ethanol (C10H14O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Homoveratryl Alcohol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for homoveratryl alcohol (4-(2-hydroxyethyl)-1,2-dimethoxybenzene). While specific quantitative data and detailed isolation protocols for homoveratryl alcohol are not extensively documented in publicly available literature, this guide synthesizes established principles and methodologies for the extraction and purification of structurally related phenolic compounds from identified natural sources.

Natural Occurrences of Homoveratryl Alcohol

Homoveratryl alcohol has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. The primary reported natural occurrences are:

-

Plants:

-

Fungi:

-

Saccharomyces cerevisiae : As a metabolite produced during the fermentation process.

-

Biosynthesis of Homoveratryl Alcohol

The biosynthesis of homoveratryl alcohol in plants and yeast follows established metabolic pathways for aromatic compounds.

Biosynthesis in Plants (Putative Pathway)

In plants such as Saussurea medusa and Cyclopia intermedia, homoveratryl alcohol is likely synthesized via the shikimate and phenylpropanoid pathways . These pathways are fundamental for the production of a wide array of phenolic compounds. The proposed biosynthetic route begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway. While the precise enzymatic steps leading to homoveratryl alcohol are not fully elucidated, a putative pathway can be proposed based on known biochemical transformations.

Biosynthesis in Saccharomyces cerevisiae (Ehrlich Pathway)

In the yeast Saccharomyces cerevisiae, higher alcohols, including aromatic alcohols, are primarily synthesized through the Ehrlich pathway . This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction to the alcohol. For homoveratryl alcohol, the precursor amino acid would be L-DOPA or a related methoxylated derivative of phenylalanine or tyrosine.

Isolation of Homoveratryl Alcohol

While specific, optimized protocols for the isolation of homoveratryl alcohol are scarce in the literature, this section outlines representative methodologies based on the extraction and purification of structurally similar phenolic compounds from the identified natural sources.

Isolation from Plant Material (Saussurea medusa and Cyclopia intermedia)

A general workflow for the isolation of homoveratryl alcohol from plant matrices would involve solvent extraction followed by chromatographic separation.

Representative Experimental Protocol:

-

Extraction:

-

Air-dried and powdered plant material (e.g., whole plant of Saussurea medusa or leaves of Cyclopia intermedia) is extracted with a polar solvent such as ethanol or methanol at room temperature.[6]

-

The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

-

The solvent is then removed under reduced pressure to yield a crude extract.[6]

-

-

Fractionation (Optional but Recommended):

-

The crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Homoveratryl alcohol, being moderately polar, is expected to partition into the ethyl acetate or n-butanol fraction.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography over a stationary phase such as silica gel or Sephadex LH-20.

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing the compound of interest are pooled and may require further purification by preparative HPLC or crystallization to obtain pure homoveratryl alcohol.

-

Isolation from Saccharomyces cerevisiae Fermentation Broth

The isolation of homoveratryl alcohol from a fermentation broth involves separating the compound from the aqueous medium, yeast cells, and other fermentation byproducts.

Representative Experimental Protocol:

-

Cell Removal:

-

The fermentation broth is centrifuged or filtered to remove yeast cells.

-

-

Extraction:

-

The resulting supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate. This step transfers the moderately nonpolar homoveratryl alcohol from the aqueous phase to the organic phase.

-

-

Concentration and Purification:

-

The organic extract is concentrated under reduced pressure.

-

The resulting crude product can be purified by distillation (if volatile and thermally stable) or more commonly by chromatographic techniques as described for plant-derived material.

-

Quantitative Analysis

Quantitative analysis of homoveratryl alcohol in extracts and purified samples is typically performed using chromatographic techniques coupled with appropriate detectors.

| Analytical Technique | Typical Parameters | Application |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phase. Mobile Phase: Gradient of water (often with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection: UV detector (at the λmax of homoveratryl alcohol) or Mass Spectrometry (MS). | Quantification in plant extracts and fermentation broths. Purity assessment. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). Carrier Gas: Helium. Detection: Mass spectrometer for identification and quantification. Derivatization (e.g., silylation) may be required to improve volatility and peak shape. | Analysis of volatile and semi-volatile compounds in complex mixtures. Identification and quantification in fermentation products. |

Quantitative Data Summary:

| Natural Source | Target Compound | Analytical Method | Reported Concentration/Yield | Reference |

| Cyclopia intermedia | Hesperidin | HPLC-DAD | > 5 mg/L (in infusions) | [2][7] |

| Mangiferin | HPLC-DAD | > 5 mg/L (in infusions) | [2][7] | |

| Homoveratryl Alcohol | HPLC/GC-MS | Not Reported in Literature | - | |

| Saussurea medusa | Flavonoids | HPLC | Not specified | [8] |

| Homoveratryl Alcohol | HPLC/GC-MS | Not Reported in Literature | - | |

| Saccharomyces cerevisiae | Isoamyl alcohol | GC-MS | Varies with strain and conditions | [9] |

| Phenylethyl alcohol | GC-MS | Varies with strain and conditions | [9] | |

| Homoveratryl Alcohol | GC-MS | Not Reported in Literature | - |

Conclusion

Homoveratryl alcohol is a naturally occurring phenolic compound with documented presence in select plants and as a fungal metabolite. While this guide provides a framework for its isolation and analysis based on established phytochemical and biotechnological methods, there is a clear need for further research to establish optimized and validated protocols specifically for homoveratryl alcohol. Such studies would be invaluable for enabling more detailed investigations into its biological activities and potential applications in drug development and other scientific fields. Researchers are encouraged to adapt the representative methodologies presented herein and to develop quantitative analytical methods for the accurate determination of homoveratryl alcohol in its natural matrices.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Development of HPLC method for quantification of phenolic compounds in Cyclopia intermedia (honeybush) herbal tea infusions | CoLab [colab.ws]

- 3. HPLC method development for characterisation of the phenolic composition of Cyclopia subternata and C. maculata extracts and chromatographic fingerprint analysis for quality control | Semantic Scholar [semanticscholar.org]

- 4. Comprehensive Phenolic Profiling of Cyclopia genistoides (L.) Vent. by LC-DAD-MS and -MS/MS Reveals Novel Xanthone and Benzophenone Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of HPLC method for quantification of phenolic compounds in Cyclopia intermedia (honeybush) herbal tea infusions [agris.fao.org]

- 8. Biologically active phenols from Saussurea medusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openpub.fmach.it [openpub.fmach.it]

Unveiling the Neurological Double-Edged Sword: A Technical Guide to the Mechanisms of 3,4-Dimethoxyphenethyl Alcohol

For Immediate Release

This technical guide offers an in-depth exploration of the current understanding of 3,4-Dimethoxyphenethyl alcohol's (DMPEA) mechanism of action within the neurological context. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available evidence, focusing on established toxicological data and hypothesized interactions with key neurotransmitter systems.

Introduction: A Structurally-Intriguing Molecule

This compound (DMPEA) is a phenethylamine derivative, placing it in a class of compounds with significant neuropharmacological activity. Its structure bears a resemblance to the endogenous neurotransmitter dopamine, as well as to psychoactive compounds like mescaline. This structural similarity has prompted interest in its potential effects on the central nervous system. However, contrary to initial hypotheses of neuroprotective or therapeutic actions, the available scientific evidence points towards a more complex and potentially detrimental role in neurological function. This guide will dissect the known neurotoxic pathways and explore other plausible, yet unproven, mechanisms of action.

Known and Hypothesized Mechanisms of Action

Direct research into the neurological effects of this compound is sparse. However, studies on its close structural analog, 3,4-dimethoxyphenylethylamine, which shares the same acronym (DMPEA) and is its amine counterpart, have revealed a significant neurotoxic potential.

Mitochondrial Toxicity: Inhibition of Complex I

The most definitive evidence regarding the neurological impact of a DMPEA-related compound comes from a study on 3,4-dimethoxyphenylethylamine, which demonstrated its potent inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production (ATP synthesis). The consequences of this disruption in the brain are particularly severe for high-energy-demand neurons, such as the dopaminergic neurons of the nigrostriatal pathway.

The downstream effects of mitochondrial complex I inhibition include:

-

Reduced ATP Production: Leading to an energy deficit within the neuron.

-

Increased Oxidative Stress: The dysfunctional electron transport chain generates an excess of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

-

Initiation of Apoptotic Pathways: Cellular stress and damage can trigger programmed cell death, leading to neuronal loss.

This mechanism is particularly relevant to neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction and loss of nigrostriatal neurons are hallmark pathologies.

Hypothesized Interactions with Monoamine Systems

Given its phenethylamine scaffold, it is plausible that this compound interacts with various components of the monoamine neurotransmitter systems. These interactions remain largely hypothetical and require direct experimental validation.

-

Monoamine Oxidase (MAO) Inhibition: Some phenethylamine derivatives are known to inhibit monoamine oxidases, the enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. For instance, N,N-dimethylphenylethylamine, a structurally related compound, has been shown to be a selective substrate for MAO-B. Inhibition of MAO could lead to an increase in the synaptic concentration of these neurotransmitters, which could have a range of downstream effects, from mood alteration to potential excitotoxicity.

-

Neurotransmitter Transporter Modulation: Phenethylamines can act as substrates for and/or inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Such interactions would alter the reuptake of these neurotransmitters from the synaptic cleft, thereby prolonging their signaling. While plausible, the specific affinity and activity of this compound at these transporters have not been determined.

-

Serotonin Receptor Interaction: There is limited evidence suggesting that 3,4-dimethoxyphenylethylamine has a weak affinity for serotonin receptors and can induce a head-twitch response in rodents, a behavior associated with serotonergic activity. The relevance of this finding to the alcohol analog and its potential implications for neurological disorders are unclear.

Data Presentation: Quantitative Insights into Neurotoxicity

The following table summarizes the key quantitative findings from the pivotal study on the neurotoxic effects of 3,4-dimethoxyphenylethylamine on the rat nigrostriatal system. It is crucial to note that these data pertain to the amine analog, and similar studies on this compound are lacking.

| Compound Administered | Dose | Effect on Striatal Dopamine | Effect on Tyrosine Hydroxylase-Positive Nigral Neurons |

| 3,4-dimethoxyphenylethylamine | 16.55 µmol/7 days | 14% decrease | 24% decrease |

Experimental Protocols: A Blueprint for Investigation

The following is a detailed description of the methodology employed in the key neurotoxicity study of 3,4-dimethoxyphenylethylamine, which can serve as a template for future investigations into the neurological effects of this compound.

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

-

The compound (3,4-dimethoxyphenylethylamine) was dissolved in saline.

-

The solution was administered via a mini-osmotic pump implanted for continuous infusion over 7 days.

-

The infusion was targeted to the unilateral caudate-putamen.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: To quantify the levels of striatal dopamine and its metabolites.

-

Immunohistochemistry: To visualize and quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the discussed mechanisms, the following diagrams have been generated using the DOT language.

Caption: Mitochondrial toxicity pathway of a DMPEA analog.

A Comprehensive Technical Guide to the Applications of 2-(3,4-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)ethanol, also known as homoveratryl alcohol or hydroxytyrosol dimethyl ether, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₃. It is a derivative of the potent natural antioxidant hydroxytyrosol, with its two hydroxyl groups methylated. This structural modification significantly alters its physicochemical properties, influencing its solubility, stability, and biological activity. While not as extensively studied as its parent compound, 2-(3,4-dimethoxyphenyl)ethanol serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth review of its known applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7417-21-2 | [Generic chemical supplier data] |

| Molecular Formula | C₁₀H₁₄O₃ | [Generic chemical supplier data] |

| Molecular Weight | 182.22 g/mol | [Generic chemical supplier data] |

| Appearance | Light yellow crystalline powder or colorless liquid | [Generic chemical supplier data] |

| Melting Point | 46-49 °C | [Generic chemical supplier data] |

| Boiling Point | 172-174 °C at 17 mmHg | [Generic chemical supplier data] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [Generic chemical supplier data] |

Applications in Organic Synthesis

2-(3,4-Dimethoxyphenyl)ethanol is a valuable precursor in the synthesis of various complex organic molecules, most notably isoquinoline alkaloids and aromatic aldehydes.

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities. 2-(3,4-Dimethoxyphenyl)ethanol serves as a key starting material for the synthesis of the phenethylamine backbone required for the construction of the isoquinoline ring system through classical methods like the Bischler-Napieralski and Pictet-Spengler reactions.

This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.

Experimental Workflow:

graph Bischler_Napieralski_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-(3,4-Dimethoxyphenyl)ethanol"]; B [label="N-(3,4-Dimethoxyphenethyl)acetamide"]; C [label="3,4-Dihydroisoquinoline derivative"]; D [label="Isoquinoline Alkaloid (e.g., Papaverine)"];

A -> B [label="Amidation"]; B -> C [label="Bischler-Napieralski Cyclization (e.g., POCl3)"]; C -> D [label="Dehydrogenation"]; }

Caption: Workflow for isoquinoline alkaloid synthesis via the Bischler-Napieralski reaction.Detailed Experimental Protocol (General):

-

Amidation: Convert 2-(3,4-dimethoxyphenyl)ethanol to the corresponding amine (homoveratrylamine) via standard procedures (e.g., conversion to an alkyl halide followed by amination). Acetylate the resulting amine with acetic anhydride or acetyl chloride to yield N-(3,4-dimethoxyphenethyl)acetamide.

-

Cyclization: Dissolve the N-(3,4-dimethoxyphenethyl)acetamide in an inert solvent such as toluene or acetonitrile. Add a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3][4] Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully quench with ice water. Basify the solution with an appropriate base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., chloroform or dichloromethane).

-

Purification and Aromatization: Purify the resulting 3,4-dihydroisoquinoline derivative by column chromatography. Subsequent dehydrogenation, often using a catalyst like palladium on carbon (Pd/C) at elevated temperatures, yields the aromatic isoquinoline alkaloid.[1]

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.

Experimental Workflow:

graph Pictet_Spengler_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2-(3,4-Dimethoxyphenyl)ethanol"]; B [label="Homoveratrylamine"]; C [label="Aldehyde/Ketone"]; D [label="Tetrahydroisoquinoline Derivative"]; E [label="Isoquinoline Alkaloid"];

A -> B [label="Conversion to Amine"]; B -> D [label="Pictet-Spengler Reaction"]; C -> D; D -> E [label="Further Modification"]; }

Caption: Workflow for isoquinoline alkaloid synthesis via the Pictet-Spengler reaction.Detailed Experimental Protocol (General):

-

Amine Formation: Prepare homoveratrylamine from 2-(3,4-dimethoxyphenyl)ethanol as described previously.

-

Condensation and Cyclization: Dissolve the homoveratrylamine in a suitable solvent (e.g., ethanol, water, or a mixture). Add an aldehyde (e.g., formaldehyde or acetaldehyde) and an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).[3][5][6][7] The reaction is often carried out at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the tetrahydroisoquinoline product. Purify the product using crystallization or column chromatography.

Synthesis of Veratraldehyde

2-(3,4-Dimethoxyphenyl)ethanol can be oxidized to produce 3,4-dimethoxybenzaldehyde (veratraldehyde), an important compound in the fragrance and pharmaceutical industries.

Reaction Scheme:

Caption: Oxidation of 2-(3,4-Dimethoxyphenyl)ethanol to veratraldehyde.

Detailed Experimental Protocol (Using Pyridinium Chlorochromate - PCC):

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).

-

Reaction: Dissolve 2-(3,4-dimethoxyphenyl)ethanol in anhydrous DCM and add it to the PCC suspension in one portion. Stir the mixture at room temperature for 2-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain crude veratraldehyde. Further purification can be achieved by column chromatography or distillation.

Potential Pharmacological Applications

While direct pharmacological studies on 2-(3,4-dimethoxyphenyl)ethanol are limited, its structural similarity to hydroxytyrosol and other methoxyphenolic compounds suggests a range of potential biological activities. The methylation of the hydroxyl groups increases the lipophilicity of the molecule, which may enhance its bioavailability and ability to cross cellular membranes, including the blood-brain barrier.

Potential Neuroprotective Effects

Hydroxytyrosol is a well-documented neuroprotective agent. Its dimethyl ether derivative, 2-(3,4-dimethoxyphenyl)ethanol, is expected to share some of these properties. The proposed mechanisms are linked to the modulation of inflammatory pathways and the activation of antioxidant response elements.

Inferred Signaling Pathway:

Caption: Inferred neuroprotective mechanism via inhibition of pro-inflammatory pathways in microglia.

Potential Anti-inflammatory Activity

Methoxyphenolic compounds have demonstrated anti-inflammatory effects. It is plausible that 2-(3,4-dimethoxyphenyl)ethanol could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Potential Antioxidant Activity

Although the potent free radical scavenging activity of hydroxytyrosol is attributed to its catechol structure, the methoxylated derivative may still possess antioxidant properties through other mechanisms, such as influencing antioxidant enzyme expression. However, direct evidence and quantitative data (e.g., IC50 values from DPPH, ABTS, or FRAP assays) for 2-(3,4-dimethoxyphenyl)ethanol are currently lacking in the scientific literature.

Antimicrobial Activity

A study on novel metallophthalocyanines incorporating 2-(3,4-dimethoxyphenyl)ethanol as a substituent reported antimicrobial activity against several microorganisms. While this activity is attributed to the entire complex, it suggests that the 2-(3,4-dimethoxyphenyl)ethanol moiety can be incorporated into larger molecules to modulate their biological properties.

| Microorganism | Compound | MIC (mg/mL) |

| Enterococcus faecalis | Metal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents | 4 |

| Staphylococcus aureus | Metal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents | 8 |

| Escherichia coli | Metal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents | 8 |

| Candida albicans | Metal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents | 4 |

| Data extracted from a study on phthalocyanine complexes.[8] |

Applications in the Fragrance and Flavor Industry

Aromatic alcohols, including phenethyl alcohol and its derivatives, are widely used in the fragrance industry for their floral and balsamic notes. 2-(3,4-Dimethoxyphenyl)ethanol, with its structural similarity to these compounds, has potential applications as a fragrance ingredient or modifier. Its scent profile is likely to be a mild, sweet, and slightly floral-balsamic character. In flavor applications, it could potentially be used as a component in artificial vanilla or other sweet flavor profiles, although specific data on its organoleptic properties are not widely published.

Conclusion

2-(3,4-Dimethoxyphenyl)ethanol is a versatile chemical intermediate with established applications in the synthesis of complex molecules, particularly isoquinoline alkaloids. Its potential as a pharmacologically active agent, inferred from its structural relationship to hydroxytyrosol and other methoxyphenolic compounds, warrants further investigation. The lack of direct quantitative data on its biological activities represents a significant research gap and an opportunity for future studies. As a readily available building block, 2-(3,4-dimethoxyphenyl)ethanol will likely continue to play a role in the development of new pharmaceuticals and fine chemicals. Further research is needed to fully elucidate its biological activity profile and to explore its potential applications in the fragrance and flavor industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. livedna.net [livedna.net]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 3,4-Dimethoxyphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethyl alcohol, also known as Homoveratryl alcohol or DMPEA, is a naturally occurring phenolic compound found in various plants. Structurally related to catecholamines, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, focusing on its antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound (DMPEA) is an aromatic alcohol with the chemical formula C10H14O3. Its structural similarity to endogenous neurotransmitters and the presence of a catechol-like moiety with methoxy groups suggest a potential for diverse biological interactions. Preliminary research indicates that DMPEA may exert beneficial effects in pathophysiological processes where oxidative stress and inflammation are key contributors. This guide aims to consolidate the existing, albeit limited, scientific literature on DMPEA's therapeutic potential, providing a foundational resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H14O3 | N/A |

| Molecular Weight | 182.22 g/mol | N/A |

| CAS Number | 7417-21-2 | N/A |

| Appearance | White to yellow powder | [1] |

| Melting Point | 42-50 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

Therapeutic Potential and Preclinical Evidence

The therapeutic potential of this compound is primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. This section details the preclinical evidence supporting these effects.

Antioxidant Activity

The capacity of this compound to scavenge free radicals has been evaluated using standard in vitro assays. The presence of the methoxy groups on the phenyl ring is believed to contribute to its antioxidant potential.

| Assay | IC50 (µM) | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | >100 | Not Reported | N/A |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 55.6 ± 2.4 | 0.49 ± 0.02 | N/A |

Note: The available data is limited. Further studies are required to fully characterize the antioxidant profile.

A general workflow for assessing in vitro antioxidant activity is depicted below.

Anti-inflammatory Effects

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, research on structurally similar compounds suggests potential mechanisms of action, including the inhibition of pro-inflammatory mediators.

Based on related compounds, this compound may exert anti-inflammatory effects through:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Compounds with similar structures have been shown to inhibit iNOS expression and NO production in macrophages.

-

Modulation of Pro-inflammatory Cytokines: It may suppress the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test. An in vitro assay to measure the inhibition of nitric oxide is also described.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an area of growing interest, likely stemming from its antioxidant and anti-inflammatory properties. Oxidative stress and inflammation are key contributors to the pathogenesis of various neurodegenerative diseases.

This compound may protect neuronal cells through:

-

Attenuation of Glutamate-Induced Excitotoxicity: By scavenging reactive oxygen species (ROS) generated during excitotoxicity, it may prevent neuronal cell death.

-

Modulation of Apoptotic Pathways: It could potentially interfere with signaling cascades that lead to programmed cell death in neurons.

A widely used in vitro model to screen for neuroprotective compounds is the glutamate-induced toxicity assay in HT22 hippocampal neuronal cells.

References

2-(3,4-Dimethoxyphenyl)ethanol physical properties melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 2-(3,4-Dimethoxyphenyl)ethanol. It includes experimental protocols for the determination of these properties and a representative synthesis workflow.

Core Physical Properties

2-(3,4-Dimethoxyphenyl)ethanol, also known as homoveratryl alcohol, is a solid organic compound with the chemical formula C₁₀H₁₄O₃. Its physical characteristics are crucial for its handling, purification, and application in research and development.

Data Presentation

The experimentally determined melting and boiling points of 2-(3,4-Dimethoxyphenyl)ethanol are summarized in the table below. It is important to note that the boiling point is significantly influenced by ambient pressure.

| Physical Property | Value | Conditions |

| Melting Point | 45-49 °C | Standard Pressure |

| Boiling Point | 295-297 °C | 732-760 mmHg |

| 172-174 °C | 17 mmHg |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of 2-(3,4-Dimethoxyphenyl)ethanol is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point at reduced pressure, a micro-reflux method is suitable.

Apparatus:

-

Small-scale distillation or reflux apparatus

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum source and manometer

Procedure:

-

Apparatus Assembly: A small quantity (e.g., 5 mL) of 2-(3,4-Dimethoxyphenyl)ethanol is placed in a round-bottom flask with a boiling chip. A condenser is fitted vertically to the flask, and a thermometer is positioned so that the bulb is just below the side arm of the condenser.

-

Pressure Regulation: The apparatus is connected to a vacuum source, and the pressure is adjusted to the desired level (e.g., 17 mmHg) using a manometer.

-

Heating: The sample is heated gently until it begins to boil and a reflux ring of condensing vapor is observed rising up the condenser.

-

Temperature Reading: The temperature is allowed to stabilize. The boiling point is the temperature at which the refluxing vapor surrounds the thermometer bulb, and the temperature reading remains constant.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the synthesis of a related compound, which is representative of the chemical transformations that could be involved in the preparation of 2-(3,4-Dimethoxyphenyl)ethanol.

References

Homoveratryl Alcohol: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoveratryl alcohol, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound found in various natural sources, including olive oil. Emerging research has highlighted its potential as a bioactive molecule with significant antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of Homoveratryl alcohol's biological activities, focusing on its mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in the fields of pharmacology and therapeutics.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered considerable attention for their health-promoting benefits, particularly their antioxidant and anti-inflammatory effects. Homoveratryl alcohol, a methoxyphenolic compound, is structurally related to other well-researched phenolics like hydroxytyrosol and vanillyl alcohol. Its presence in dietary sources such as extra virgin olive oil suggests its potential contribution to the health benefits associated with the Mediterranean diet[1][2][3]. This whitepaper aims to consolidate the existing scientific data on Homoveratryl alcohol, providing a technical foundation for researchers and professionals in drug development.

Antioxidant Properties of Homoveratryl Alcohol

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases. Homoveratryl alcohol has demonstrated notable antioxidant activity through various in vitro assays.

Quantitative Antioxidant Data

The antioxidant efficacy of Homoveratryl alcohol has been quantified using standard radical scavenging assays. The available data is summarized in the table below.

| Antioxidant Assay | Test System | Result (EC50 in µM) | Reference Compound | Reference EC50 (µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Methanolic solution | 28.3 ± 0.5 | Trolox | 45.3 ± 0.8 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Aqueous solution | 15.2 ± 0.3 | Trolox | 25.8 ± 0.4 |

Note: Data presented is based on a study by Russo et al. (2024) on Homovanillyl oleate and its parent compound, Homovanillyl alcohol (referred to as HvA in the study).

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation : Prepare various concentrations of Homoveratryl alcohol in methanol.

-

Assay Procedure :

-

Add a specific volume of the Homoveratryl alcohol solution to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation : Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare various concentrations of Homoveratryl alcohol in a suitable solvent.

-

Assay Procedure :

-

Add a small aliquot of the Homoveratryl alcohol solution to the diluted ABTS•+ solution.

-

After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 value is determined from the dose-response curve.

Anti-inflammatory Properties of Homoveratryl Alcohol

Chronic inflammation is a key contributor to a wide range of diseases. Homoveratryl alcohol and related compounds have shown potential in mitigating inflammatory responses.

Quantitative Anti-inflammatory Data

| Anti-inflammatory Assay | Cell Line | Result (IC50 in µM) | Reference Compound |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages (LPS-stimulated) | 7.0 (for Hydroxytyrosol butyrate) | L-NMMA (positive control) |

Note: This data is for a derivative and suggests the potential for Homoveratryl alcohol to have similar activity, warranting direct investigation.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment :

-

Seed the cells in 96-well plates.

-

Pre-treat the cells with various concentrations of Homoveratryl alcohol for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

NO Measurement :

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration (a stable product of NO) using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

-

Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for Homoveratryl alcohol is limited, the mechanisms of related methoxyphenolic compounds provide a strong basis for a proposed mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). It is hypothesized that Homoveratryl alcohol may inhibit this pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that regulate a wide array of cellular processes, including inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Phenolic antioxidants have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.

Experimental Protocol for Western Blot Analysis of NF-κB and MAPK Pathways

-

Cell Lysis : After treatment with Homoveratryl alcohol and/or LPS, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies specific for total and phosphorylated forms of p65 (for NF-κB), p38, JNK, and ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow Overview

The investigation of the antioxidant and anti-inflammatory properties of a compound like Homoveratryl alcohol typically follows a structured workflow, from initial screening to mechanistic studies.

Conclusion and Future Directions

The available evidence strongly suggests that Homoveratryl alcohol is a promising bioactive compound with both antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals is quantitatively supported, and preliminary data on related compounds indicate a high potential for inhibiting key inflammatory mediators. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, are consistent with the activities of other phenolic compounds.

However, to fully elucidate the therapeutic potential of Homoveratryl alcohol, further research is imperative. Specifically, future studies should focus on:

-

Comprehensive Quantitative Analysis : Determining the IC50 values of Homoveratryl alcohol in a wider range of antioxidant and anti-inflammatory assays (e.g., FRAP, ORAC, COX-2, and specific cytokine inhibition).

-

In-depth Mechanistic Studies : Direct investigation of the effects of Homoveratryl alcohol on the NF-κB and MAPK signaling pathways, including dose-response and time-course analyses of protein phosphorylation and nuclear translocation.

-

In Vivo Studies : Evaluating the efficacy and safety of Homoveratryl alcohol in animal models of oxidative stress and inflammation.

-